![molecular formula C26H22N4O2S B15283261 4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B15283261.png)
4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile
Description
This compound is a heterocyclic molecule featuring a pyrimido[4,5-b]quinolin core fused with a benzonitrile group and a 4-methylphenylmethylsulfanyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric elements, including the sulfanyl ether linkage, aromatic benzonitrile moiety, and a bicyclic pyrimidoquinolin system.
Properties
Molecular Formula |
C26H22N4O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C26H22N4O2S/c1-15-5-7-17(8-6-15)14-33-26-29-24-23(25(32)30-26)21(18-11-9-16(13-27)10-12-18)22-19(28-24)3-2-4-20(22)31/h5-12,21H,2-4,14H2,1H3,(H2,28,29,30,32) |
InChI Key |
OKZVEKJJEKFUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=C(C=C5)C#N)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with dimedone and an appropriate aromatic aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of scalable reaction conditions would be applicable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the pyrimidoquinoline core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but its structure suggests multiple modes of action.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Key Physicochemical Properties of Analogous Compounds
Table 2: Bioactivity Overlap Hypotheses
Critical Analysis and Limitations
- Structural Data Gaps : The target compound lacks crystallographic or NMR data in the provided evidence. Tools like SHELXL (for refinement) or ORTEP-3 (for visualization) could resolve its 3D conformation .
- Synthetic Challenges : The compound’s complex scaffold may require optimized conditions (e.g., MCM-41(H) catalysis ) to improve yields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of sulfur-containing intermediates (e.g., methylsulfanyl groups) with quinoline precursors. For example, analogous heterocyclic systems (e.g., pyrimidoquinolines) are synthesized using base-catalyzed cyclization under reflux conditions . Optimization may involve:
- Catalyst screening : MCM-41-type mesoporous catalysts (used in similar benzazepine syntheses) improve regioselectivity and reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally labile thioether groups .
- Example Data : A related compound, 11,12-dimethoxy-9-(4-phenylsulphonyl)-tetrahydrobenzoazepinoquinolin-5-one, achieved 78% yield using MCM-41(H) at 70°C .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., methylphenyl and benzonitrile groups). For instance, aromatic protons in benzonitrile appear as singlet peaks near δ 7.5–8.0 ppm, while methylsulfanyl protons resonate at δ 2.1–2.4 ppm .
- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 490.1567 for C27H22N4O2S) confirm molecular formula .
- IR Spectroscopy : Stretching vibrations for C≡N (∼2220 cm⁻¹) and C=O (∼1680 cm⁻¹) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing should include:
- Thermal analysis (TGA/DSC) : Assess decomposition temperatures (e.g., sulfanyl groups may degrade above 150°C).
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (common in quinoline derivatives) .
- Humidity control : Lyophilization prevents hydrolysis of the dioxo-pyrimidine moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to quinoline-recognizing enzymes (e.g., topoisomerases). Focus on the benzonitrile group’s electrostatic interactions with catalytic residues .
- MD Simulations : Run 100-ns trajectories to evaluate conformational stability in aqueous vs. lipid bilayer environments .
Q. What strategies are effective for structure-activity relationship (SAR) studies by modifying substituents?
- Methodological Answer :
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Swap the methylsulfanyl group with sulfonyl or sulfonamide to modulate solubility and target affinity .
Q. How should researchers address contradictions in reported data (e.g., conflicting spectroscopic or bioactivity results)?
- Methodological Answer :
- Reproducibility checks : Re-synthesize the compound using published protocols (e.g., ’s MCM-41 method) and compare NMR/HRMS data.
- Batch analysis : Use HPLC to detect impurities (e.g., oxidation byproducts of sulfanyl groups) that may skew bioactivity .
- Meta-analysis : Cross-reference datasets from multiple studies (e.g., quinoline derivatives in vs. 10) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.